Ultra-High Affinity for AEBS and ChEH Binding Sites Versus Haloperidol and Other Sigma Ligands
SR-31747A demonstrates sub-nanomolar to low nanomolar affinity for the anti-estrogen binding site (AEBS) and cholesterol epoxide hydrolase (ChEH), two sigma-related binding sites. In direct comparative binding assays, SR-31747A (Ki AEBS = 1.2 ± 0.1 nM; Ki ChEH = 6 ± 2 nM) is >4,400-fold more potent at AEBS and >3,000-fold more potent at ChEH than haloperidol (Ki AEBS = 5,322 ± 9 nM; Ki ChEH = 18,067 ± 14 nM) [1]. This extreme affinity differential against a classical sigma ligand provides unambiguous evidence that SR-31747 occupies a distinct pharmacological space that cannot be replicated by generic sigma-1 or sigma-2 ligands.
| Evidence Dimension | Binding affinity (Ki) for AEBS and ChEH |
|---|---|
| Target Compound Data | SR-31747A: Ki AEBS = 1.2 ± 0.1 nM; Ki ChEH = 6 ± 2 nM |
| Comparator Or Baseline | Haloperidol: Ki AEBS = 5,322 ± 9 nM; Ki ChEH = 18,067 ± 14 nM |
| Quantified Difference | ~4,435-fold higher affinity at AEBS; ~3,011-fold higher affinity at ChEH |
| Conditions | Rat liver microsomes, competitive binding with [3H]Tamoxifen, single concentration of 2.5 nM [3H]Tam, Kd of 2 nM |
Why This Matters
Procurement of SR-31747 over haloperidol or similar sigma ligands is essential for studies requiring high-affinity, selective engagement of AEBS/ChEH targets without off-target activity at micromolar concentrations.
- [1] Kedjouar B, Daguès P, Lemaire G, et al. Table 1: Compound Ki values for AEBS and ChEH. Data from Kedjouar et al., 2010 (PMC2922168). Ki AEBS and Ki ChEH for SR-31747A and Haloperidol. View Source
